molecular formula C14H12BrN3 B6446511 2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile CAS No. 2396220-42-9

2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile

Cat. No.: B6446511
CAS No.: 2396220-42-9
M. Wt: 302.17 g/mol
InChI Key: ZJTNXSAIKHZTFK-UHFFFAOYSA-N
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Description

2-{[2-(4-Bromophenyl)ethyl]amino}pyridine-3-carbonitrile is a pyridine-based compound featuring a 4-bromophenyl ethylamino substituent at the 2-position and a nitrile group at the 3-position of the pyridine ring. This structure is of interest in medicinal chemistry and materials science due to the versatility of pyridine derivatives in binding interactions and photophysical applications .

Properties

IUPAC Name

2-[2-(4-bromophenyl)ethylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c15-13-5-3-11(4-6-13)7-9-18-14-12(10-16)2-1-8-17-14/h1-6,8H,7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTNXSAIKHZTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of ethylbenzene to obtain 4-bromoethylbenzene. This intermediate is then reacted with 2-aminopyridine-3-carbonitrile under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyridine ring.

    Coupling Reactions: The amino group can participate in coupling reactions, such as forming amides or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, aiding in the development of new therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance binding affinity to certain biological targets, while the pyridine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Halogenated Phenyl Substituents

  • 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile (CAS 252059-04-4): This compound replaces the ethylamino group with a sulfanyl linker and introduces a 4-chlorophenyl group at the 6-position. The molecular weight (401.71 g/mol) is comparable to the target compound, but the presence of chlorine instead of bromine may alter lipophilicity (Cl: +0.71 vs. Br: +0.86 in Hansch substituent constants) .
  • 2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS 488100-10-3): This analog incorporates a fused pyranopyridine ring system, which increases steric bulk and rigidity. The 4-bromophenyl group is retained, but the extended π-system may enhance UV absorption properties. The additional pyridine methyl group could improve metabolic stability compared to the target compound .

Amino-Linked Modifications

  • 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS 1008229-89-7): The substitution of ethylamino with a sulfanyl-2-oxoethyl chain introduces a ketone functional group, which may participate in redox reactions.
  • The ester group increases hydrophobicity (logP ~3.2 estimated) compared to the nitrile group in the target compound, which has a higher polarity .

Core Ring System Modifications

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyridine 2-(ethylamino)-4-bromophenyl, 3-cyano ~317.2 (estimated)
2-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS 445031-77-6) Cyclohepta[b]pyridine Methoxy, phenoxymethyl 429.51
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives Pyridine 4,6-diphenyl, 3-cyano ~285–320
  • Cyclohepta[b]pyridine Derivatives (e.g., CAS 445031-77-6) :
    The seven-membered ring increases conformational flexibility, which may enhance binding to flexible protein pockets. Methoxy groups donate electrons, contrasting with the electron-withdrawing bromine in the target compound .

  • 2-Amino-4,6-Diphenyl-pyridine-3-carbonitrile Derivatives: These lack the ethylamino linker and bromine atom, resulting in lower molecular weight and reduced steric hindrance. The diphenyl arrangement enhances π-π stacking but reduces solubility .

Key Research Findings

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may stabilize negative charges, contrasting with methoxy or methyl groups in analogs .
  • Biological Activity: Sulfanyl-linked compounds (e.g., CAS 252059-04-4) show higher membrane permeability in preliminary assays compared to amino-linked derivatives .
  • Photophysical Properties: Pyranopyridine derivatives (CAS 488100-10-3) exhibit blue-shifted UV-Vis absorption (λmax ~320 nm) compared to simpler pyridines (λmax ~290 nm) .

Biological Activity

2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile, with the chemical formula C14H12BrN3 and CAS number 2396220-42-9, is an organic compound notable for its diverse biological activities. This compound features a pyridine ring substituted with a cyano group at the 3-position and an amino group at the 2-position, further substituted with a 4-bromophenyl ethyl group. Its unique structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biochemical properties of this compound include interactions with key enzymes and cellular pathways:

  • Enzyme Interaction : The compound has been shown to interact with acetylcholinesterase, an enzyme critical for neurotransmission, by inhibiting its activity. This interaction suggests potential applications in neuropharmacology, particularly in conditions like Alzheimer's disease where acetylcholine levels are disrupted.
  • Cellular Effects : It influences cell signaling pathways and gene expression related to oxidative stress response. For instance, it can modulate the expression of genes that are pivotal in cellular metabolism, indicating its role in metabolic regulation.

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

  • Binding Affinity : The compound binds to specific biomolecules, notably acetylcholinesterase, leading to inhibition of its enzymatic function. This inhibition can result in increased levels of acetylcholine at synapses, potentially enhancing cholinergic signaling.
  • Signal Transduction : It is involved in altering signal transduction pathways that affect cellular responses to stress and metabolic changes. Such alterations can have implications for cellular health and disease states.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Neuroprotective Effects : In cellular models, this compound has demonstrated neuroprotective properties by protecting dopaminergic neurons from degeneration. This suggests potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease .
  • Antiproliferative Activity : Research has indicated that this compound exhibits antiproliferative effects against several cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells .

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with similar compounds:

Compound NameStructureBiological Activity
2-{[2-(4-chlorophenyl)ethyl]amino}pyridine-3-carbonitrileSimilar structure with Cl instead of BrModerate acetylcholinesterase inhibition
2-{[2-(4-fluorophenyl)ethyl]amino}pyridine-3-carbonitrileSimilar structure with F instead of BrReduced neuroprotective effects
2-{[2-(4-methylphenyl)ethyl]amino}pyridine-3-carbonitrileSimilar structure with methyl groupEnhanced antiproliferative activity

The presence of the bromine atom in the structure of this compound significantly influences its reactivity and interactions compared to other halogenated analogs.

Case Studies

  • Dopaminergic Neuroprotection : A study demonstrated that treatment with this compound resulted in a significant reduction in neurodegeneration markers in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Cancer Cell Line Studies : In vitro studies showed that this compound inhibited cell proliferation effectively across multiple cancer cell lines. The data suggest that it may induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

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